molecular formula C21H20O7 B2928079 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate CAS No. 300557-25-9

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate

Cat. No. B2928079
M. Wt: 384.384
InChI Key: XEEVJXVQGHQNLN-UHFFFAOYSA-N
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Description

The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains an ethoxycarbonyl group (COOEt), a methyl group (CH3), and a dimethoxybenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan ring, ethoxycarbonyl group, methyl group, and dimethoxybenzoate group would all contribute to the overall structure .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate” would undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxycarbonyl and dimethoxybenzoate groups could potentially increase the compound’s solubility in certain solvents .

Scientific Research Applications

Synthesis and Anticancer Activities

A study by Romagnoli et al. (2015) details the design and synthesis of novel 3-arylaminobenzofuran derivatives, including compounds related to "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate." These compounds exhibited significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties both in vitro and in vivo, with one compound demonstrating antitumor activity in a murine model comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Synthetic Studies and Cascade Reactions

The synthetic versatility of benzofuran derivatives has been explored through various methodologies. For instance, Molotov et al. (2003) synthesized 3-arylazo-4-(3-ethoxycarbonylureido)furoxans and investigated their cascade rearrangements, demonstrating the chemical reactivity and potential for further functionalization of such compounds (Molotov et al., 2003).

Iodocyclization Techniques

Okitsu et al. (2008) described a method for preparing a wide variety of 3-iodobenzo[b]furans through iodocyclization, showcasing a technique that could potentially be applied to the synthesis of "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate" derivatives for various applications (Okitsu et al., 2008).

Bioactive Compound Synthesis

Ando et al. (2004) prepared derivatives with potential pharmacological applications, highlighting the bioactive potential of benzofuran derivatives in modulating biological targets (Ando et al., 2004).

Photochromic Properties

Rybalkin et al. (2014) synthesized heterocyclic fulgides and fulgimides from 5-alkoxybenzo[b]furan derivatives, revealing their photochromic properties with high stability to photodegradation. Such studies underscore the potential of "3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate" derivatives in materials science applications (Rybalkin et al., 2014).

properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-5-26-21(23)19-12(2)27-16-9-7-14(11-15(16)19)28-20(22)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVJXVQGHQNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

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